molecular formula C17H21NO2 B5704000 3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid

3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid

Cat. No. B5704000
M. Wt: 271.35 g/mol
InChI Key: YHGZLFLHFKENMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acid, commonly known as IPP, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a derivative of ibuprofen and belongs to the class of propionic acid derivatives. IPP has gained significant attention in recent years due to its potential therapeutic applications in various diseases.

Mechanism of Action

IPP exerts its pharmacological effects by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. IPP selectively inhibits the COX-2 enzyme, which is induced in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, IPP reduces inflammation and pain without affecting the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
IPP has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). IPP has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. Additionally, IPP has been shown to induce apoptosis and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using IPP in lab experiments include its well-established synthesis method, its selective inhibition of COX-2, and its potential therapeutic applications in various diseases. However, the limitations of using IPP in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential toxicity at high doses.

Future Directions

There are several future directions for research on IPP, including:
1. Development of novel formulations of IPP to improve its solubility and bioavailability.
2. Investigation of the potential therapeutic applications of IPP in other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
3. Identification of the molecular targets of IPP that mediate its pharmacological effects.
4. Investigation of the potential synergistic effects of IPP with other drugs or natural compounds.
5. Development of novel analogs of IPP with improved pharmacological properties.
Conclusion:
IPP is a promising candidate for the treatment of various diseases due to its anti-inflammatory, antioxidant, and anticancer properties. Its selective inhibition of COX-2 makes it a safer alternative to traditional 3-(1-isobutyl-5-phenyl-1H-pyrrol-2-yl)propanoic acids. Further research is needed to fully understand the molecular mechanisms of IPP and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of IPP involves the reaction of ibuprofen with 2,5-dimethylpyrrole in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to IPP. The yield of IPP can be improved by optimizing the reaction conditions, such as temperature, time, and reactant ratio.

Scientific Research Applications

IPP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. Several studies have shown that IPP exhibits anti-inflammatory, antioxidant, and anticancer properties. IPP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. IPP has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Additionally, IPP has been shown to have cardioprotective effects and reduce the risk of cardiovascular diseases.

properties

IUPAC Name

3-[1-(2-methylpropyl)-5-phenylpyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(2)12-18-15(9-11-17(19)20)8-10-16(18)14-6-4-3-5-7-14/h3-8,10,13H,9,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGZLFLHFKENMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC=C1C2=CC=CC=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(2-Methylpropyl)-5-phenyl-1H-pyrrol-2-YL]propanoic acid

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